4-chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone
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Overview
Description
4-Chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone is a synthetic organic compound with notable applications across various fields of scientific research. This compound is characterized by a chloro-substituted pyridazinone ring with dimethylamino and 3,3-dimethyl-2-oxobutyl groups attached. Its unique structure imparts distinct chemical properties and reactivity patterns.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone typically involves multi-step processes starting from readily available precursors. A common route includes:
Nitration of a pyridazine derivative: This involves reacting a pyridazine with nitrating agents such as nitric acid or a nitrating mixture to introduce a nitro group at a specific position.
Reduction of the nitro group: This step converts the nitro group to an amino group using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Chlorination: The amino group is then chlorinated to form the desired chloro-substituted compound, using agents like thionyl chloride (SOCl₂).
Introduction of the dimethylamino group: The chloro-compound is reacted with dimethylamine under controlled conditions to yield the dimethylamino derivative.
Addition of the oxobutyl group: This step involves the reaction of the compound with 3,3-dimethyl-2-oxobutyl chloride in the presence of a base to attach the oxobutyl group.
Industrial Production Methods: For industrial-scale production, the process is optimized for cost-effectiveness and yield. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and ensure high-purity output.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo-derivatives, with common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert oxo groups to hydroxyl groups, using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other oxidants.
Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed: The major products formed depend on the specific reactions and conditions. For example, oxidation might produce ketone or aldehyde derivatives, while substitution reactions can yield a wide array of functionalized compounds.
Chemistry:
Synthesis of Novel Compounds: Used as a building block for synthesizing complex molecules and heterocyclic compounds.
Catalysis Research: Studies involving catalytic processes and mechanism investigations.
Biology and Medicine:
Pharmacological Studies: Potential use as a lead compound in drug discovery due to its bioactive structure.
Enzyme Interaction Studies: Investigation of interactions with various enzymes and proteins.
Industry:
Agricultural Chemicals: Potential use in the development of pesticides and herbicides.
Material Science: Applications in the synthesis of novel materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways: The mechanism by which 4-Chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone exerts its effects often involves interactions with specific molecular targets such as enzymes, receptors, or DNA. It can inhibit or modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the binding domain.
Comparison with Similar Compounds
4-Chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)-3(2H)-pyridazinone can be compared with other pyridazinone derivatives, such as:
4-Chloro-3(2H)-pyridazinone: Similar core structure, lacking specific substituents.
5-Dimethylamino-3(2H)-pyridazinone: Differing in the position of the dimethylamino group.
2-Oxobutyl pyridazinone derivatives: Varying by substituent groups on the oxobutyl chain.
These comparisons highlight the unique combination of substituents in this compound, which imparts distinct chemical and biological properties.
That should give you a comprehensive overview of this fascinating compound. Anything you’d like to dive deeper into?
Properties
IUPAC Name |
4-chloro-5-(dimethylamino)-2-(3,3-dimethyl-2-oxobutyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2/c1-12(2,3)9(17)7-16-11(18)10(13)8(6-14-16)15(4)5/h6H,7H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIANCWEGZHJIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CN1C(=O)C(=C(C=N1)N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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